molecular formula C14H19BFNO3 B2590286 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1256255-84-1

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B2590286
CAS RN: 1256255-84-1
M. Wt: 279.12
InChI Key: OISLTYSRSUFGPW-UHFFFAOYSA-N
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Description

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C14H19BFNO3 and its molecular weight is 279.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activity The compound under discussion has been extensively studied for its applications in agricultural chemistry, particularly as a precursor in the synthesis of herbicides targeting the inhibition of protoporphyrinogen oxidase (PPO). For instance, Huang et al. (2005) explored the herbicidal efficacy of related compounds, identifying several with high levels of activity comparable to existing PPO-inhibiting herbicides. The synthesis of these compounds starts from 5-fluoro-2-nitrophenol, leading to novel herbicides with commercial potential due to their safety to crops like cotton and maize when applied pre-emergently (Huang et al., 2005).

Novel Synthesis Methods Another study by Hai (2007) focused on optimizing the synthesis of a novel N-phenylphthalimide compound, showcasing the impact of various synthesis conditions on yield and efficacy. This research contributes to the development of more economical and commercially viable routes for producing potent herbicidal compounds (Hai, 2007).

Potential in Cancer Research Research into boron-containing derivatives for potential use in cancer therapy has been conducted by Das et al. (2011). They synthesized compounds incorporating the 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine structure, investigating their applications as HGF-mimetic agents. Such compounds could offer new avenues for cancer treatment, highlighting the versatility of this chemical structure beyond agricultural applications (Das et al., 2011).

Antibacterial and Antimicrobial Properties The compound has also been evaluated for its potential in developing new antibacterial agents. Cooper et al. (1990) synthesized a series of compounds with the 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine structure, finding that certain derivatives showed significant in vitro antibacterial activity, particularly against Gram-positive organisms. This suggests potential applications in medical research and the development of new treatments for bacterial infections (Cooper et al., 1990).

Mechanism of Action

The mechanism of action of this compound is not known as it is not a commonly studied compound .

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific information .

properties

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h7-8,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLTYSRSUFGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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